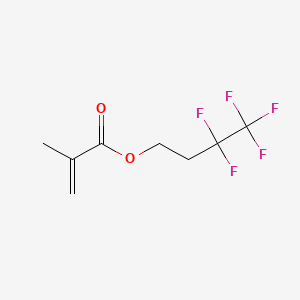
2-Pentyl-1-buten-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylene-2-octanone, also known as 2-pentyl-1-buten-3-one or fema 3725, belongs to the class of organic compounds known as alpha-branched alpha, beta-unsaturated ketones. These are alpha, beta-unsaturated ketones that carry a branch on the alpha carbon. They have the generic structure RC(=O)C(R')=C, R = organyl group and R'= any heteroatom. 3-Methylene-2-octanone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3-methylene-2-octanone is primarily located in the membrane (predicted from logP). 3-Methylene-2-octanone has a mushroom and musty taste.
Wissenschaftliche Forschungsanwendungen
Decomposition and Isomerization Reactions
The decomposition and intramolecular H-transfer isomerization reactions of related radicals, such as the 1-pentyl radical, have been studied in depth. These reactions are critical in understanding the behavior of 2-pentyl-1-buten-3-one under various conditions. Studies involving single-pulse shock tube techniques and quantum chemical methods have provided insights into the formation of olefin products like ethene and propene, which are significant in the context of hydrocarbon fuels and their combustion (Awan, Burgess, & Manion, 2012; Manion & Awan, 2013).
Organic Synthesis
1-Bromo-3-buten-2-one has been investigated as a building block in organic synthesis. The reduction to corresponding alcohols, reactions with primary amines, and the formation of various heterocycles and carbocycles are areas of interest. These reactions highlight the potential of compounds structurally related to this compound in synthetic chemistry (Westerlund, Gras, & Carlson, 2001).
Atmospheric Chemistry
Studies on unsaturated alcohols similar to this compound have focused on their reactions with chlorine atoms and ozone, which are relevant in atmospheric chemistry. The kinetics of these reactions, investigated through techniques like gas chromatography, provide insights into reactivity trends and atmospheric implications of such compounds (Gai, Ge, & Wang, 2011).
Electrochemical Studies
Electrochemical behavior of compounds like 3-buten-2-one on platinum electrodes has been studied to understand electroadsorption. Such research is vital for applications in electrochemistry and surface science, where understanding the interaction of organic molecules with metal surfaces is crucial (Zinola & Castro Luna, 1999).
Isomer Synthesis in Microorganisms
Research on the synthesis of pentanol isomers, which are structurally related to this compound, in engineered microorganisms, has shown potential applications as biofuels. These studies are significant in the field of biotechnology and renewable energy sources (Cann & Liao, 2009).
Eigenschaften
CAS-Nummer |
63759-55-7 |
|---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
3-methylideneoctan-2-one |
InChI |
InChI=1S/C9H16O/c1-4-5-6-7-8(2)9(3)10/h2,4-7H2,1,3H3 |
InChI-Schlüssel |
VBZQKPYXKJXTHZ-UHFFFAOYSA-N |
SMILES |
CCCCCC(=C)C(=O)C |
Kanonische SMILES |
CCCCCC(=C)C(=O)C |
Dichte |
0.808-0.814 |
| 63759-55-7 | |
Physikalische Beschreibung |
Pale yellow liquid; musty, mushroom odou |
Löslichkeit |
insoluble in water; soluble in fats Miscible at room temperature (in ethanol) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


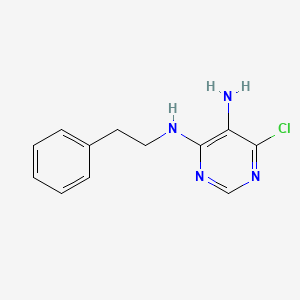
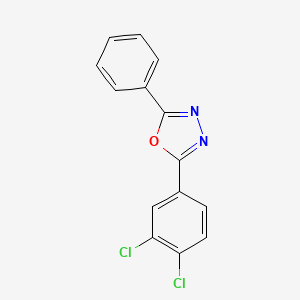
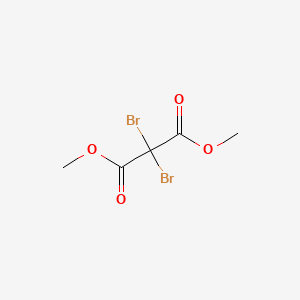
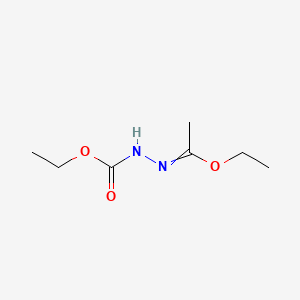
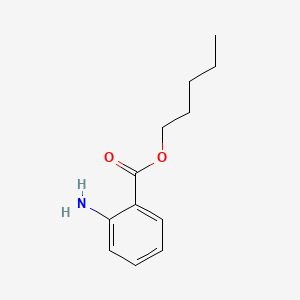

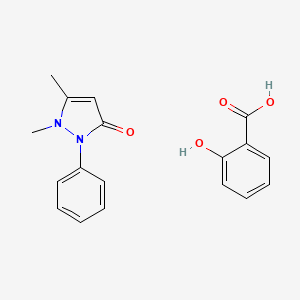
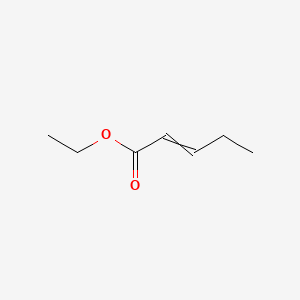
![3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1618228.png)

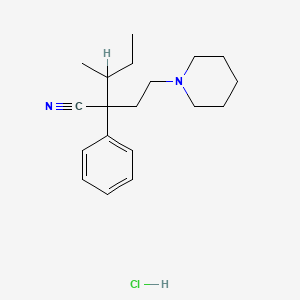
![2-[(4-CARBOXY-PHENOXY)-4,4-DIMETHYL-3-OXO-PENTANOIC ACID-[2- CHLOR-5- [4-(2,4-DI-TERT-PENTYL-PHENOXY)-BUTYRAMIDO]]-ANILIDE](/img/structure/B1618232.png)

